TAMRA-PEG3-Azide

Overview

Description

TAMRA-PEG3-Azide is a red-fluorescent dye linker, with excitation and emission maxima at 553 nm and 575 nm, respectively . It contains an azide group, which enables it to participate in click chemistry reactions. This compound is primarily used for research purposes, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAMRA-PEG3-Azide involves the conjugation of tetramethylrhodamine (TAMRA) with a polyethylene glycol (PEG) spacer and an azide group. The process typically includes the following steps:

Activation of TAMRA: TAMRA is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.

PEGylation: The activated TAMRA is then reacted with a PEG derivative containing an amine group to form TAMRA-PEG.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

TAMRA-PEG3-Azide primarily undergoes click chemistry reactions, specifically:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group on another molecule.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs between the azide group of this compound and strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Common Reagents and Conditions

CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent such as sodium ascorbate, in an aqueous or organic solvent.

Major Products

The major products of these reactions are triazole-linked conjugates, which retain the fluorescent properties of TAMRA and can be used for various labeling and detection applications .

Scientific Research Applications

Fluorescence Imaging

TAMRA-PEG3-Azide is primarily utilized in fluorescence microscopy due to its bright red fluorescence. This property enables researchers to visualize cellular components in live or fixed cells, facilitating multi-color imaging experiments. The compound's pH insensitivity between 4 and 9 enhances its utility in various biological environments .

Case Study: Cellular Imaging

In a study examining the cellular uptake of this compound, researchers labeled specific proteins within Bacillus subtilis using the dye. The results demonstrated effective visualization of protein localization within the cells, showcasing the compound's potential for real-time imaging applications in microbiology .

Bioconjugation via Click Chemistry

The azide functional group in this compound allows for bioconjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions enable the attachment of various alkyne-modified probes or molecules to biomolecules with high precision.

Application Example: Protein Labeling

this compound has been employed for the biotinylation of proteins, allowing for subsequent purification via streptavidin-coated surfaces. The incorporation of the azide group facilitates strong binding and efficient isolation of target proteins, which is crucial in proteomics studies .

Drug Delivery Systems

In drug delivery research, this compound serves as a linker in antibody-drug conjugates (ADCs). Its PEG spacer enhances solubility and minimizes interactions between the drug and the antibody, improving therapeutic efficacy.

Case Study: Antibody-Drug Conjugates

A study highlighted the use of this compound in synthesizing ADCs for targeted cancer therapy. The conjugates demonstrated enhanced specificity towards cancer cells while reducing off-target effects, illustrating the compound's significance in developing more effective treatment options .

Nanotechnology Applications

This compound is also utilized in nanotechnology for creating functionalized nanoparticles. The compound's ability to undergo click chemistry allows for the attachment of various functional groups to nanoparticles, enabling targeted drug delivery and imaging capabilities.

Example: Functionalized Nanoparticles

Research has shown that nanoparticles modified with this compound can selectively bind to specific cell types, enhancing targeted delivery mechanisms in cancer therapies .

Summary

This compound is an invaluable tool across multiple scientific disciplines, particularly in fluorescence imaging, bioconjugation, drug delivery systems, and nanotechnology. Its unique chemical properties facilitate innovative applications that enhance our understanding of biological processes and improve therapeutic strategies.

Mechanism of Action

The mechanism of action of TAMRA-PEG3-Azide involves its participation in click chemistry reactions. The azide group reacts with alkyne or strained alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise labeling of target molecules. The fluorescent properties of TAMRA enable the visualization and tracking of these labeled molecules in various biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

6-FAM Azide: A green-fluorescent dye with excitation and emission maxima at 496 nm and 516 nm, respectively.

Sulforhodamine 101-PEG3-Azide: A red-fluorescent dye with excitation and emission maxima at 584 nm and 603 nm, respectively.

Cyanine 5 Azide: A far-red fluorescent dye with excitation and emission maxima at 646 nm and 662 nm, respectively.

Uniqueness

TAMRA-PEG3-Azide is unique due to its specific excitation and emission properties, making it suitable for applications requiring red fluorescence. The PEG3 spacer enhances its solubility and reduces steric hindrance, allowing for efficient labeling of biomolecules .

Biological Activity

TAMRA-PEG3-Azide is a specialized compound that integrates a fluorescent dye, a polyethylene glycol (PEG) linker, and an azide group. This unique combination allows it to play a significant role in bioconjugation and targeted therapeutic applications. The biological activity of this compound can be assessed through its ability to label proteins, facilitate imaging, and participate in various biochemical reactions.

Chemical Structure and Properties

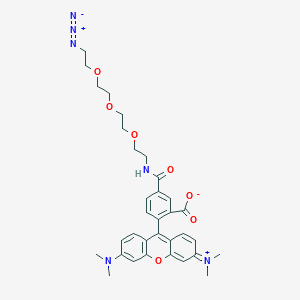

This compound consists of the following components:

- TAMRA Moiety : A fluorescent dye that emits strong signals, useful for detection in assays.

- PEG Linker : Enhances solubility and reduces non-specific interactions.

- Azide Group : Enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating bioconjugation.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₃₈N₆O₇ |

| Molecular Weight | 630.69 g/mol |

| Purity | ≥ 90% (HPLC) |

| Solubility | DMSO, DMF, slightly soluble in water |

| Excitation Maximum | 546 nm |

| Emission Maximum | 579 nm |

The primary mechanism by which this compound exhibits biological activity is through its azide functionality, which allows it to undergo CuAAC reactions. This reaction is crucial for the selective linking of the azide group to terminal alkynes, forming stable triazole compounds. This property is particularly beneficial for creating complex bioconjugates and labeling biomolecules for imaging or therapeutic purposes .

Protein Labeling

This compound is extensively used for protein labeling due to its fluorescent properties. In a study involving metabolic labeling with alkyne-containing probes, researchers demonstrated the successful incorporation of this compound into cellular proteins. The protocol involved mixing protein lysates with the compound under controlled conditions, leading to efficient labeling detectable via fluorescence microscopy .

Imaging Studies

The compound's strong fluorescent signal makes it ideal for various imaging techniques. For instance, this compound has been utilized in live-cell imaging studies to track protein interactions and localization within cells. Its ability to permeate cell membranes allows for cytosolic distribution without significant accumulation in organelles like the endoplasmic reticulum (ER) .

Case Studies

- Fluorescence Microscopy : In experiments conducted with HeLa cells, this compound was shown to localize primarily in the cytosol while allowing visualization of cellular structures through fluorescence microscopy. This capability was instrumental in studying cellular dynamics and interactions among tagged proteins .

- Protein Purification : The compound has also been employed in affinity purification protocols where it binds specifically to streptavidin or avidin, enhancing the recovery of biotinylated proteins from complex mixtures. This application underscores its utility in molecular biology for purifying tagged proteins.

Comparative Analysis with Similar Compounds

To highlight the unique characteristics of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| TAMRA-PEG-NH₂ | Contains amine instead of azide | Simpler conjugation chemistry |

| Biotin-PEG4-Azide | Longer PEG chain; azide functionality | More flexible linker for larger biomolecules |

| Cy5-PEG3-Azide | Different fluorescent dye (Cy5) | Provides near-infrared fluorescence |

| Azide-PEG-Biotin | Combines azide with biotin without TAMRA | Directly links to streptavidin without dye |

Q & A

Basic Research Questions

Q. What are the key structural and functional features of TAMRA-PEG3-Azide, and how do they influence its application in bioconjugation?

this compound comprises three components:

- TAMRA fluorophore : Provides strong red fluorescence (excitation/emission maxima: 553/575 nm) for imaging applications .

- PEG3 spacer : Enhances solubility, reduces steric hindrance, and minimizes non-specific interactions in biological systems .

- Azide group : Enables bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for covalent conjugation to alkyne-modified biomolecules .

Methodological Note : For optimal labeling, dissolve the compound in DMSO or DMF (solubility: ~10 mM) and use molar ratios of 1:1–1:3 (target biomolecule:this compound) to avoid aggregation .

Q. How should this compound be stored to maintain stability, and what are common degradation indicators?

- Storage : Store at -20°C in airtight, light-protected vials. Avoid freeze-thaw cycles to prevent azide group decomposition .

- Degradation Signs : Color fading (loss of red fluorescence), reduced solubility, or precipitation. Confirm purity via HPLC (>90% by most suppliers) .

Methodological Note : Pre-aliquot the compound into single-use vials to minimize exposure to ambient conditions .

Q. What are standard protocols for conjugating this compound to alkyne-modified proteins or nucleic acids?

A typical workflow involves:

Alkyne Activation : Modify the target biomolecule (e.g., protein lysine residues) with an alkyne group (e.g., DBCO-amine).

Click Reaction : Mix this compound (1–5 mM in DMSO) with the alkyne-modified biomolecule in PBS (pH 7.4) containing 1 mM CuSO₄ and 2 mM ascorbic acid. Incubate at 25°C for 1–2 hours .

Purification : Remove excess dye via dialysis or size-exclusion chromatography .

Validation : Confirm conjugation success using fluorescence microscopy or SDS-PAGE with in-gel fluorescence scanning .

Advanced Research Questions

Q. How can researchers address conflicting fluorescence emission data reported for this compound in different solvents?

Data Discrepancy : Emission maxima range from 565 nm (MeOH) to 575 nm (aqueous buffers) . Analysis : Solvent polarity and pH affect TAMRA’s fluorescence. For consistency:

- Use the same solvent as your experimental system (e.g., MeOH for fixed cells, PBS for live-cell imaging).

- Calibrate instruments using solvent-specific reference standards .

Methodological Note : Include internal controls (e.g., free TAMRA dye) to normalize emission spectra across experiments .

Q. How can solubility limitations of this compound in aqueous buffers be mitigated for live-cell imaging?

Challenge : Limited solubility in water (<1 mM) may restrict labeling efficiency. Solutions :

- Co-solvents : Use low-toxicity solvents like PEG-400 (≤5% v/v) to enhance aqueous solubility without compromising cell viability .

- PEG Spacer Optimization : Replace PEG3 with longer PEG chains (e.g., PEG6) if steric constraints allow, though this may alter fluorescence properties .

Validation : Perform cytotoxicity assays (e.g., MTT) to confirm solvent compatibility .

Q. What experimental design considerations are critical when using this compound in PROTAC synthesis?

Application : this compound serves as a fluorescent linker in PROTACs, connecting E3 ligase and target protein ligands . Design Factors :

- Linker Length : PEG3’s short length (~12.6 Å) may limit ternary complex formation. Test longer PEG spacers if degradation efficiency is suboptimal .

- Fluorescence Quenching : Ensure TAMRA’s emission is not quenched by adjacent PROTAC components (e.g., hydrophobic ligands). Use fluorescence polarization assays to assess environmental interference .

Methodological Note : Validate PROTAC functionality via Western blot (target protein degradation) and confocal imaging (subcellular localization) .

Q. How should researchers interpret contradictory data on excitation/emission maxima across commercial sources?

Discrepancy : Excitation maxima range from 546 nm to 553 nm . Root Cause : Batch-to-batch variability in TAMRA isomer ratios (5- vs. 6-isomers) and solvent effects. Resolution :

Properties

IUPAC Name |

5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N6O7/c1-38(2)23-6-9-26-29(20-23)46-30-21-24(39(3)4)7-10-27(30)31(26)25-8-5-22(19-28(25)33(41)42)32(40)35-11-13-43-15-17-45-18-16-44-14-12-36-37-34/h5-10,19-21H,11-18H2,1-4H3,(H-,35,40,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREJCORUQQJQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.